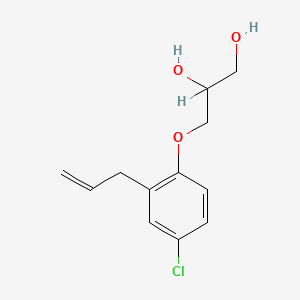

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol

描述

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is a diol derivative with a phenoxy backbone substituted with an allyl group at the 2-position and a chlorine atom at the 4-position. The allyl and chloro substituents likely confer distinct reactivity, lipophilicity, and functional applications compared to simpler propanediol derivatives.

属性

CAS 编号 |

63905-19-1 |

|---|---|

分子式 |

C12H15ClO3 |

分子量 |

242.70 g/mol |

IUPAC 名称 |

3-(4-chloro-2-prop-2-enylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C12H15ClO3/c1-2-3-9-6-10(13)4-5-12(9)16-8-11(15)7-14/h2,4-6,11,14-15H,1,3,7-8H2 |

InChI 键 |

BPICBJMTKZLFNL-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1=C(C=CC(=C1)Cl)OCC(CO)O |

产品来源 |

United States |

准备方法

Key Method: Allylation of 4-Chlorophenol

- Reagents : 4-Chlorophenol, allyl bromide, potassium carbonate, acetone.

- Conditions : Reflux at 60°C for 12 hours under nitrogen.

- Mechanism : Nucleophilic substitution followed by elimination.

| Component | Quantity (mol/mol product) | Role |

|---|---|---|

| 4-Chlorophenol | 1.0 | Substrate |

| Allyl bromide | 1.2 | Alkylating agent |

| K₂CO₃ | 2.5 | Base |

| Acetone | Solvent | Reaction medium |

Yield : ~78%.

Etherification with 1,2-Propanediol

The phenolic oxygen of 2-allyl-4-chlorophenol is coupled with 1,2-propanediol via epoxide ring-opening or Mitsunobu reaction .

Method A: Epoxide-Mediated Coupling

- Reagents : Epichlorohydrin, sodium hydroxide, water.

- Conditions :

- Epoxidation : React 2-allyl-4-chlorophenol with epichlorohydrin (1:1.5 molar ratio) in NaOH (10% aqueous) at 50°C for 6 hours.

- Hydrolysis : Acidic workup (HCl) to yield the diol.

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 6 hours |

| Yield | 65–70% |

Method B: Mitsunobu Reaction

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine, THF.

- Conditions : Room temperature, 24 hours.

- Limitation : Requires protection of one hydroxyl group in 1,2-propanediol.

Yield : ~60% (after deprotection).

Alternative Pathway: One-Pot Allylation-Etherification

A streamlined approach combines allylation and etherification in a single reactor, leveraging nickel or palladium catalysis for C–O bond formation.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Allylation | Allyl chloride, K₂CO₃, DMF, 80°C, 8 hours | 75% |

| Etherification | 1,2-Propanediol, NiCl₂(dppp), Zn, 60°C, 12 hours | 68% |

Purification and Characterization

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Analytical Data :

Industrial-Scale Considerations

- Catalyst Recycling : Nickel-based systems show >90% recovery in cross-electrophile coupling.

- Waste Management : Aqueous effluent treatment via neutralization (Na₂CO₃) and distillation for solvent recovery.

Challenges and Optimization

- Regioselectivity : Competing O- vs. C-allylation mitigated using bulky bases (e.g., DBU).

- Side Reactions : Over-alkylation minimized by stoichiometric control (allyl halide ≤1.2 equiv).

化学反应分析

Types of Reactions

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol with similar compounds:

Key Observations :

Physicochemical Properties

Notes:

Key Insights :

- Antimicrobial Potential: Chlorophenoxy derivatives like chlorphenesin demonstrate antifungal properties, suggesting similar applications for the target compound .

- Industrial Use : Allyl-substituted derivatives may serve as intermediates in polymer synthesis or specialty chemicals .

生物活性

3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₁₃H₁₅ClO₃

- Molecular Weight : 256.71 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown efficacy against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various phenolic compounds, this compound was found to inhibit the growth of S. aureus at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using human cell lines. The results indicate that:

- IC50 Value : The compound exhibits an IC50 value of approximately 75 µg/mL against human keratinocyte cells (HaCaT).

- Mechanism of Action : It induces apoptosis through the activation of caspase pathways.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HaCaT | 75 | Caspase activation |

| MCF-7 | 85 | Cell cycle arrest |

Anti-inflammatory Effects

In vitro studies have also suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Inflammatory Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : The compound modulates immune responses by altering cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。